![molecular formula C12H11BrO2 B1380332 5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid CAS No. 1499315-74-0](/img/structure/B1380332.png)
5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid (5-Br-DHSI-3-CA) is an organic compound that has been used in a variety of scientific research applications. It is a spiro compound with a bicyclic structure, consisting of a cyclopropane ring and an indene ring. It is a white, crystalline solid that is soluble in water and alcohol. 5-Br-DHSI-3-CA has been used to study the mechanism of action of various biological processes, to investigate the biochemical and physiological effects of various compounds, and to perform various laboratory experiments.
Aplicaciones Científicas De Investigación
Novel Ligand Synthesis
A novel and efficient synthesis method for polycyano-containing organic ligands, which can undergo double carbanion cleavage, has been developed. These compounds, including similar structures to 5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid, show potential applications in organic electronics and as components of ionic liquids (Karpov et al., 2016).
Spiro[cyclopropane-Indazole] Derivatives
A novel series of spiro[cyclopropane-indazole] derivatives was prepared, highlighting the versatility of spirocyclopropane compounds in synthesizing complex structures. These derivatives are characterized by NMR, IR spectroscopy, elemental analysis, and mass spectrometry, indicating broad applications in medicinal chemistry and material science (Yan et al., 2014).
Organic Synthesis and Cycloaddition Reactions
Research on cycloaddition reactions of halomethylenecyclopropanes, including derivatives similar to the target molecule, shows high yields and diverse product formation. These reactions demonstrate the utility of spirocyclopropane structures in synthesizing a wide array of cyclic compounds, useful in developing new materials and pharmaceuticals (Bottini & Cabral, 1978).
Development of Spirocyclopropane Compounds
Research into spirocyclopropane compounds, including synthesis methods and their applications in creating complex organic molecules, has been explored. These studies demonstrate the potential of spirocyclopropane derivatives in pharmaceuticals and agrochemicals, emphasizing their structural and functional versatility (Kawada et al., 1986).
Propiedades
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-8-1-2-9-7(5-8)3-4-12(9)6-10(12)11(14)15/h1-2,5,10H,3-4,6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAQTJRXJDFALA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C(=O)O)C3=C1C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid | |
CAS RN |
1499315-74-0 |
Source


|
| Record name | 5'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1380250.png)
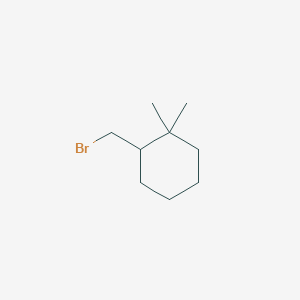

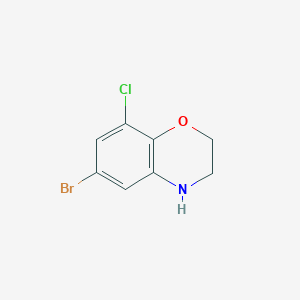
amine](/img/structure/B1380258.png)
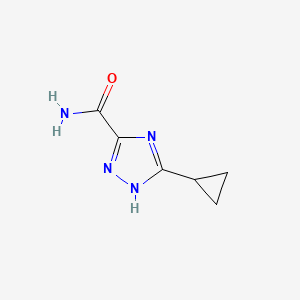
![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)
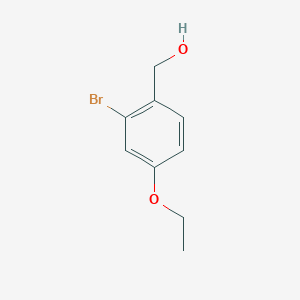
![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)

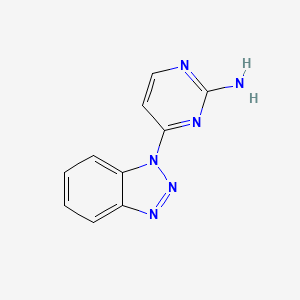
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)

